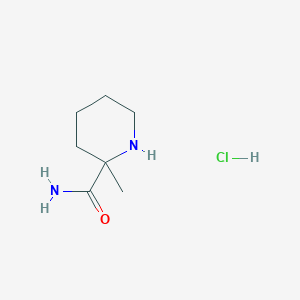
2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride
説明
“2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride” is a complex organic compound. It contains a trifluoroethane group, which is a type of fluoroalkane, and a sulfonyl chloride group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chloride atom . The oxolan-2-yl group is a type of cyclic ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoroethane, oxolan-2-yl, and sulfonyl chloride groups. The trifluoroethane group would impart a degree of polarity to the molecule, while the oxolan-2-yl ring could potentially influence its three-dimensional shape .Chemical Reactions Analysis
Sulfonyl chlorides are typically reactive and can participate in a variety of chemical reactions, including substitution and addition reactions. The presence of the trifluoroethane group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoroethane group could increase its polarity, potentially affecting its solubility in different solvents .科学的研究の応用
Versatile Protecting and Activating Agent for Amine Synthesis
The compound has been utilized as a new sulfonating agent for amines, demonstrating high efficiency in the sulfonation of primary and secondary amines. Notably, its use as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has shown promising results in this domain. The Dios group is stable under basic and reductive conditions and is removable in hot aqueous trifluoroacetic acid solutions (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Application in Trifluoromethylation and Related Reactions
This compound is widely employed in trifluoromethylation reactions, including trifluoromethylsulfenylation and trifluoromethylsulfinylation. It serves as a valuable reagent for introducing the SCF3 and S(O)CF3 groups into various substrates. Its versatility extends to other reactions such as sulfonylation and chlorination, highlighting its broad applicability in organic synthesis (Guyon, Chachignon, & Cahard, 2017).
Synthesis of Fluorinated Polymers and Monomers
In the field of polymer science, it is used for the synthesis of novel hydrofluorovinyl ethers and polymers, playing a crucial role in creating materials for ion-exchange resins. This application demonstrates the compound's utility in developing materials with unique properties, especially in the context of fluorine chemistry (Feiring, Wonchoba, & Rozen, 1999).
Catalytic Activities in Organic Synthesis
The compound has been explored as a catalyst in various organic reactions, including sulfonylation of arenes. Its role in facilitating these reactions underlines its potential in enhancing the efficiency and selectivity of organic synthetic processes (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).
Use in Nuclear Magnetic Resonance Spectrometry
The compound's utility extends to analytical chemistry, where it is employed in fluorine-19 nuclear magnetic resonance spectrometry for identifying various functional groups in organic compounds. This application underscores its significance in detailed structural analysis and characterization in chemistry (Shue & Yen, 1982).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-2-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c7-14(11,12)5(6(8,9)10)4-2-1-3-13-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBSRDYMQZMLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride | |
CAS RN |
1602701-73-4 | |
| Record name | 2,2,2-trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)


![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)



![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)

